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Compound of Interest

Compound Name: 2-Amino-4,5-dichlorophenol

Cat. No.: B112419 Get Quote

Introduction
2-Amino-4,5-dichlorophenol is an aromatic organic compound with the chemical formula

C₆H₅Cl₂NO.[1] As a halogenated aminophenol, it serves as a crucial intermediate in the

synthesis of various chemical products and is also studied as a metabolite of certain industrial

chemicals like 3,4-dichloroaniline.[2] Given its role in both synthetic chemistry and toxicology,

unambiguous structural confirmation and purity assessment are paramount. Spectroscopic

analysis provides the definitive data required for this purpose.

This technical guide offers an in-depth exploration of the core spectroscopic techniques used to

characterize 2-Amino-4,5-dichlorophenol. We will delve into the principles and expected data

from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform

Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not just the

data itself, but the scientific reasoning behind the spectral patterns, providing researchers and

drug development professionals with a practical framework for analysis.

Molecular and Physical Properties
A foundational step in any characterization is understanding the basic physical and chemical

properties of the compound. This data provides context for sample handling, preparation, and

interpretation of spectroscopic results.
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Property Value Source

IUPAC Name 2-amino-4,5-dichlorophenol PubChem[1]

CAS Number 28443-57-4 PubChem[1]

Molecular Formula C₆H₅Cl₂NO PubChem[1]

Molecular Weight 178.01 g/mol PubChem[1]

Melting Point 174-175 °C Sigma-Aldrich

Appearance Solid Sigma-Aldrich

InChIKey
UVIBWGFLURLRHR-

UHFFFAOYSA-N
PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an

organic molecule in solution. It provides detailed information about the carbon-hydrogen

framework.

¹H NMR Spectroscopy: Mapping the Protons
Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons).

Protons in different electronic environments resonate at different frequencies, resulting in

distinct signals (chemical shifts). The splitting of these signals (spin-spin coupling) reveals the

number of neighboring protons, providing crucial connectivity information.

Predicted ¹H NMR Data (in DMSO-d₆): DMSO-d₆ is a common solvent for polar compounds

like phenols and amines, as it solubilizes the analyte well and its residual peak is easily

identified. The acidic protons of the -OH and -NH₂ groups are also typically observable in this

solvent.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~9.5 - 10.5 Singlet (broad) 1H Phenolic -OH

The hydroxyl

proton is acidic

and its chemical

shift is

concentration

and temperature

dependent. It

typically appears

as a broad

singlet due to

hydrogen

bonding and

exchange.

~6.9 - 7.1 Singlet 1H Ar-H (at C3)

This aromatic

proton is

adjacent to the

electron-donating

-NH₂ and -OH

groups, but ortho

to a chlorine

atom. It appears

as a singlet as it

has no adjacent

protons.

~6.7 - 6.9 Singlet 1H Ar-H (at C6) This aromatic

proton is ortho to

the electron-

donating -OH

group and meta

to the -NH₂

group, but

adjacent to a

chlorine atom. It

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


also appears as

a singlet.

~4.8 - 5.5 Singlet (broad) 2H Amino -NH₂

Similar to the

hydroxyl proton,

the amino

protons are

exchangeable

and often appear

as a broad

singlet. The

chemical shift

can vary

significantly.

Causality in Interpretation: The predicted spectrum is remarkably simple due to the substitution

pattern. The two aromatic protons do not have any adjacent proton neighbors, hence they are

expected to appear as sharp singlets rather than the more complex doublet or multiplet

patterns seen in less substituted rings. This lack of coupling is a key signature of the 2,4,5-

trisubstituted pattern on this phenol.

¹³C NMR Spectroscopy: The Carbon Skeleton
Principle: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule.

The chemical shift of each signal is indicative of the carbon's bonding environment (e.g.,

aromatic, attached to electronegative atoms).

Predicted ¹³C NMR Data (in DMSO-d₆):
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Chemical Shift (δ, ppm) Assignment Rationale

~145 - 150 C1 (-OH)

The carbon directly attached to

the highly electronegative

oxygen atom is significantly

deshielded and appears

furthest downfield.

~135 - 140 C2 (-NH₂)

The carbon bearing the amino

group is also deshielded, but

typically less so than the

phenolic carbon.

~120 - 125 C4 (-Cl)

The carbon atom bonded to

chlorine is deshielded due to

the inductive effect of the

halogen.

~115 - 120 C5 (-Cl)

Similar to C4, this carbon is

deshielded by the attached

chlorine. The precise shift will

differ slightly from C4 due to

the different neighboring

groups.

~115 - 120 C3 (-H)

This aromatic carbon is

shielded by the ortho/para

electron-donating effects of the

-OH and -NH₂ groups.

~110 - 115 C6 (-H)

This carbon is also shielded by

the strong electron-donating

hydroxyl group.

Expert Insight: We expect to see six distinct signals in the aromatic region of the ¹³C NMR

spectrum, corresponding to the six carbons of the benzene ring. The carbons directly bonded

to the heteroatoms (O, N, Cl) will be shifted further downfield (higher ppm) compared to those

bonded only to hydrogen, due to the deshielding effect of these electronegative atoms.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule,

which causes vibrations of the chemical bonds (stretching, bending). Specific functional groups

absorb at characteristic frequencies, making FT-IR an excellent tool for identifying their

presence.

Expected Key FT-IR Absorption Bands:

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3400 - 3500 N-H Stretch Primary Amine (-NH₂)
Medium-Strong (two

bands)

3200 - 3600 O-H Stretch Phenol (-OH) Strong (broad)

1600 - 1620 N-H Bend Primary Amine (-NH₂) Medium

1450 - 1600 C=C Stretch Aromatic Ring
Medium (multiple

bands)

1200 - 1300 C-O Stretch Phenol Strong

1000 - 1100 C-N Stretch Aryl Amine Medium

700 - 850 C-Cl Stretch Aryl Halide Strong

Trustworthiness of the Data: The FT-IR spectrum serves as a rapid and reliable confirmation of

the key functional groups. The presence of a broad O-H stretch overlapping with the

characteristic two sharp peaks of the N-H stretch is a definitive indicator of an aminophenol

structure. The strong absorption in the lower wavenumber region confirms the presence of the

carbon-chlorine bonds.

Mass Spectrometry (MS)
Principle: Mass spectrometry bombards a molecule with energy, causing it to ionize and often

fragment. The mass-to-charge ratio (m/z) of the resulting ions is measured, revealing the

molecular weight of the compound and providing structural clues from the fragmentation

pattern.
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Expected Mass Spectrum Data (Electron Ionization - EI):

m/z Value Ion Significance

177/179/181 [M]⁺

Molecular Ion Peak Cluster.

The characteristic isotopic

pattern for two chlorine atoms

(³⁵Cl and ³⁷Cl) is a critical

piece of evidence. The

expected ratio of the peaks at

M, M+2, and M+4 will be

approximately 9:6:1.

142/144 [M - Cl]⁺ Loss of a chlorine atom.

113 [M - 2Cl]⁺ Loss of both chlorine atoms.

Authoritative Grounding: The most telling feature in the mass spectrum of 2-Amino-4,5-
dichlorophenol is the isotopic cluster of the molecular ion.[1] Chlorine has two stable isotopes,

³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A molecule with two chlorine atoms will

therefore exhibit three peaks for its molecular ion:

M⁺: Contains two ³⁵Cl atoms.

[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Contains two ³⁷Cl atoms. Observing this specific 9:6:1 intensity ratio provides

unequivocal proof that two chlorine atoms are present in the molecule.

Experimental Protocols & Workflows
To ensure data integrity, standardized and well-documented experimental procedures are

essential. The following are field-proven protocols for acquiring high-quality spectroscopic data

for a compound like 2-Amino-4,5-dichlorophenol.

Overall Characterization Workflow
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Sample Preparation

Spectroscopic Analysis

Data Interpretation & Validation

Obtain pure sample of
2-Amino-4,5-dichlorophenol

Dissolve in appropriate
solvent (e.g., DMSO-d6 for NMR)

NMR Spectroscopy
(¹H & ¹³C) FT-IR Spectroscopy Mass Spectrometry

Process Raw Data
(Baseline correction, peak picking)

Interpret Spectra
(Assign peaks, identify patterns)

Validate Structure
(Correlate data from all techniques)

Generate Report
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Weigh 5-10 mg
of Sample

Dissolve in 0.7 mL
DMSO-d6

Transfer to
NMR Tube

Tune & Shim
Spectrometer

Acquire ¹H Spectrum
(16-32 scans)

Acquire ¹³C Spectrum
(1024+ scans)

Process Data
(FT, Phasing, Baseline)

Calibrate & Analyze
Spectrum

Click to download full resolution via product page

Caption: Step-by-step workflow for NMR analysis.

Protocol 2: FT-IR Data Acquisition (ATR Method)
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Collect a background spectrum.
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Sample Application: Place a small amount of the solid 2-Amino-4,5-dichlorophenol powder

directly onto the ATR crystal.

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the sample

spectrum (typically 16-32 scans) over a range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background to produce the final absorbance or transmittance spectrum. Label

the significant peaks.

Protocol 3: Mass Spectrometry Data Acquisition (EI
Method)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for a solid.

Ionization: Volatilize the sample using heat and bombard it with a high-energy electron beam

(standard 70 eV) to induce ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio by the mass analyzer (e.g., a quadrupole).

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Data Analysis: Identify the molecular ion peak cluster and analyze the major fragment ions to

corroborate the proposed structure.

Conclusion
The comprehensive characterization of 2-Amino-4,5-dichlorophenol is achieved by logically

synthesizing data from multiple spectroscopic techniques. ¹H and ¹³C NMR establish the

carbon-hydrogen framework and substitution pattern, FT-IR confirms the presence of key

functional groups (-OH, -NH₂, -Cl), and Mass Spectrometry verifies the molecular weight and

elemental composition, particularly the presence of two chlorine atoms. By following robust

experimental protocols and understanding the causal links between molecular structure and

spectral output, researchers can confidently confirm the identity and purity of this important

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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